1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one
Description
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one is an α,β-unsaturated ketone featuring a phenyl ethynyl substituent on the aromatic ring. This structure confers significant conjugation across the molecule, enhancing its reactivity in cycloaddition reactions and as a Michael acceptor. The compound’s ethynyl group contributes to extended π-electron delocalization, which may influence its photophysical properties and stability under various conditions .
Properties
Molecular Formula |
C18H12O |
|---|---|
Molecular Weight |
244.3 g/mol |
InChI |
InChI=1S/C18H12O/c1-2-8-18(19)17-12-7-6-11-16(17)14-13-15-9-4-3-5-10-15/h3-12H,1H2 |
InChI Key |
UNJTXHGIISQHHV-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Chlorinated Analog: 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
Structural Differences :
- The chloro-substituted derivative introduces an electron-withdrawing group (Cl) at the 5-position of the phenyl ring.
Property Implications :
Data Table :
| Property | 1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one | 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one |
|---|---|---|
| Molecular Weight (g/mol) | 284.3 | 318.7 |
| Key Functional Groups | α,β-unsaturated ketone, phenylethynyl | α,β-unsaturated ketone, phenylethynyl, Cl substituent |
| Predicted Reactivity | Moderate electrophilicity | High electrophilicity due to Cl |
| Conjugation Effects | Extended π-system | Reduced electron density in aromatic ring |
Selenium-Containing Triazole Analogs (e.g., 1-{1-[2-(Phenylselenyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexane-1-ol)
Structural Differences :
- Replaces the α,β-unsaturated ketone with a triazole ring.
- Incorporates selenium (Se) instead of an ethynyl group.
Property Implications :
- Intermolecular Interactions : The triazole compound forms O–H···N hydrogen bonds and Se–N halogen-like interactions in its crystal structure, which are absent in the target compound. These interactions enhance solid-state stability and influence solubility .
- Electronic Effects : Selenium’s polarizable nature may facilitate charge-transfer interactions, contrasting with the purely covalent framework of the phenylethynyl group.
- Applications : Selenium-containing compounds are often explored in medicinal chemistry for their antioxidant and catalytic properties, whereas the target compound is more suited for organic synthesis .
Pharmacologically Relevant Bicyclic Compounds (e.g., (1R,3R,5S,8R)-8-Isopropyl-8-methyl-3-[(2-phenylacryloyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium)
Structural Differences :
- Features a bicyclic azonia core and a phenylacryloyl ester group.
Property Implications :
- Steric Effects : The bulky bicyclic structure imposes significant steric hindrance, limiting accessibility to the reactive ketone group compared to the planar, conjugated system of the target compound.
- Bioactivity : Such bicyclic structures are common in pharmaceuticals (e.g., anticholinergics), whereas the target compound’s α,β-unsaturated ketone suggests utility in cross-coupling or polymerization reactions .
Biological Activity
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one, also known as phenylethynyl butadienone, is a compound of interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C18H12O and a molar mass of 244.29 g/mol, this compound has been studied for its reactivity and possible therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H12O |
| Molar Mass | 244.29 g/mol |
| Density | 1.09 ± 0.1 g/cm³ |
| Boiling Point | 422.5 ± 28.0 °C |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of butadienones have been shown to induce apoptosis in cancer cells through the activation of specific pathways related to cell death and proliferation inhibition .
A notable study demonstrated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy . The mechanism involves the modulation of signaling pathways that regulate apoptosis and cell cycle progression.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulators.
- Induction of Apoptosis : Triggering intrinsic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
These mechanisms were supported by experimental data showing increased levels of ROS and altered expression of apoptosis-related proteins in treated cells .
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer types:
- Breast Cancer : A study involving a phenylethynyl derivative showed a reduction in tumor size and improved survival rates in animal models.
- Lung Cancer : In vitro studies indicated that treatment with butadienone derivatives led to significant cytotoxicity against lung cancer cell lines.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through cycloaddition reactions involving yne-allenones and indoles, facilitated by catalysts such as FeCl3. This method not only highlights the compound's synthetic accessibility but also its potential for further functionalization to enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
